molecular formula C16H16N2O5S B3602479 N-(1,3-benzodioxol-5-ylmethyl)-4-[(methylsulfonyl)amino]benzamide

N-(1,3-benzodioxol-5-ylmethyl)-4-[(methylsulfonyl)amino]benzamide

Cat. No.: B3602479
M. Wt: 348.4 g/mol
InChI Key: ZZXHQRGVMREKHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1,3-benzodioxol-5-ylmethyl)-4-[(methylsulfonyl)amino]benzamide” is a complex organic compound. It contains a benzodioxol group, which is a type of aromatic ether, a methylsulfonyl group, which is a type of sulfone, and an amide group. These functional groups could potentially give this compound a variety of interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzodioxol ring, the methylsulfonyl group, and the amide group. The presence of these groups could potentially affect the compound’s reactivity, stability, and other properties .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific reactivity of its functional groups. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the methylsulfonyl group could potentially undergo various substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the polarity of its functional groups, and its melting and boiling points could be influenced by the strength of the intermolecular forces in the compound .

Mechanism of Action

Without specific information on this compound, it’s difficult to predict its mechanism of action. If it’s a biologically active compound, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if it’s a volatile compound, it could potentially be a respiratory hazard. If it’s a biologically active compound, it could have toxic effects .

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential applications. For example, if it’s found to be biologically active, it could be studied as a potential pharmaceutical compound .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-(methanesulfonamido)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-24(20,21)18-13-5-3-12(4-6-13)16(19)17-9-11-2-7-14-15(8-11)23-10-22-14/h2-8,18H,9-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXHQRGVMREKHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzodioxol-5-ylmethyl)-4-[(methylsulfonyl)amino]benzamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-benzodioxol-5-ylmethyl)-4-[(methylsulfonyl)amino]benzamide
Reactant of Route 3
Reactant of Route 3
N-(1,3-benzodioxol-5-ylmethyl)-4-[(methylsulfonyl)amino]benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(1,3-benzodioxol-5-ylmethyl)-4-[(methylsulfonyl)amino]benzamide
Reactant of Route 5
N-(1,3-benzodioxol-5-ylmethyl)-4-[(methylsulfonyl)amino]benzamide
Reactant of Route 6
Reactant of Route 6
N-(1,3-benzodioxol-5-ylmethyl)-4-[(methylsulfonyl)amino]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.